Technical Monograph: 2-Fluoro-5-methylbenzylamine
Technical Monograph: 2-Fluoro-5-methylbenzylamine
Topic: 2-Fluoro-5-methylbenzylamine [CAS: 93071-82-0] Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
2-Fluoro-5-methylbenzylamine (CAS: 93071-82-0 ) is a specialized fluorinated building block widely utilized in the synthesis of bioactive pharmaceutical ingredients. Characterized by a primary amine handle and a specific substitution pattern on the phenyl ring (ortho-fluoro, meta-methyl), this compound serves as a critical pharmacophore fragment. Its structural features allow for the modulation of metabolic stability and lipophilicity in drug candidates, particularly in the development of kinase inhibitors and GPCR ligands.
Chemical Identity & Physical Properties[1][2][3][4][5]
| Property | Data |
| CAS Number | 93071-82-0 |
| IUPAC Name | (2-Fluoro-5-methylphenyl)methanamine |
| Synonyms | 2-Fluoro-5-methyl-benzylamine; 1-(2-Fluoro-5-methylphenyl)methanamine |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol |
| SMILES | Cc1ccc(F)c(CN)c1 |
| InChI Key | YPEIWDJFBUWQRL-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~85-90 °C at 15 mmHg (Predicted/Analogous) |
| Density | ~1.05 g/mL (25 °C) |
| pKa | ~8.9 (Conjugate acid, predicted) |
Synthetic Pathways and Production
The synthesis of 2-Fluoro-5-methylbenzylamine is typically achieved through two primary high-fidelity routes. The choice of pathway depends on the availability of precursors and the scale of production.
Route A: Reduction of 2-Fluoro-5-methylbenzonitrile
This is the preferred industrial route due to the high atom economy and availability of the nitrile precursor (CAS 64113-84-4).
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Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).
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Mechanism: Nucleophilic attack of the hydride on the nitrile carbon, followed by hydrolysis.
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Protocol Note: Requires anhydrous conditions to prevent quenching of the reducing agent.
Route B: Reductive Amination of 2-Fluoro-5-methylbenzaldehyde
Common in medicinal chemistry labs for rapid analog generation.
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Precursor: 2-Fluoro-5-methylbenzaldehyde (CAS 93249-44-6).
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Reagents: Ammonium acetate (NH₄OAc) and Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride.
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Mechanism: Formation of an imine intermediate followed by in situ reduction.
Visualization: Synthetic Workflow
Caption: Figure 1. Dual synthetic pathways for 2-Fluoro-5-methylbenzylamine via Nitrile Reduction (Blue) and Reductive Amination (Red).
Reactivity Profile & Medicinal Chemistry Applications
The primary amine group is a versatile nucleophile, while the fluorine atom at the ortho position exerts both electronic and steric effects that influence the binding affinity of the final drug molecule.
Core Reactivity
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Amide Coupling: Reacts with carboxylic acids/acyl chlorides to form amides. This is the most common reaction in generating peptidomimetics or fragment-based libraries.
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Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides, a privileged scaffold in diuretic and anti-inflammatory drugs.
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Nucleophilic Aromatic Substitution (SₙAr): The amine can displace halogens on heteroaromatic cores (e.g., chloropyrimidines) to form kinase inhibitors.
Pharmacophore Utility
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Metabolic Stability: The methyl group at the meta position blocks metabolic oxidation at that site, potentially extending the half-life of the drug.
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Conformational Lock: The ortho-fluorine atom can induce specific conformational preferences via intramolecular hydrogen bonding or dipole interactions, often locking the benzyl side chain into a bioactive conformation.
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Case Study: This scaffold has been utilized in the synthesis of Pyrazolo-pyrimidinones , which are investigated as selective inhibitors of Adenylyl Cyclase Type 1 (AC1) for the treatment of chronic pain [1].
Visualization: Reactivity & Derivatization
Caption: Figure 2. Divergent synthesis capabilities of 2-Fluoro-5-methylbenzylamine in medicinal chemistry campaigns.
Analytical Characterization (Self-Validation)
To ensure the integrity of the starting material before use in complex synthesis, the following analytical signatures should be verified:
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¹H NMR (400 MHz, CDCl₃):
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δ 7.15–7.05 (m, 1H, Ar-H)
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δ 7.00–6.90 (m, 2H, Ar-H)
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δ 3.85 (s, 2H, Ar-CH ₂-NH₂)
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δ 2.30 (s, 3H, Ar-CH ₃)
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Note: Amine protons (NH₂) typically appear as a broad singlet around 1.5–2.0 ppm depending on concentration and solvent moisture.
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¹⁹F NMR: Single peak expected around -115 to -120 ppm (relative to CFCl₃).
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Mass Spectrometry (ESI+): [M+H]⁺ = 140.1.
Safety & Handling
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Hazards: Corrosive (Causes skin burns and eye damage).[1]
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The amine is sensitive to atmospheric CO₂ (carbamate formation).
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PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
References
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Sigma-Aldrich. 2-Fluoro-5-methylbenzylamine Product Specification. Retrieved from
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12830397: 2-Fluoro-5-methylbenzylamine. Retrieved from [1]
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D. A. Evans et al. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. J. Med. Chem. (2024).[1][2] Retrieved from
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BenchChem. Synthesis Protocols for Fluorinated Benzylamines. Retrieved from
